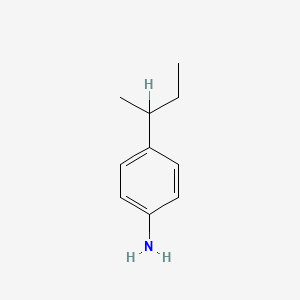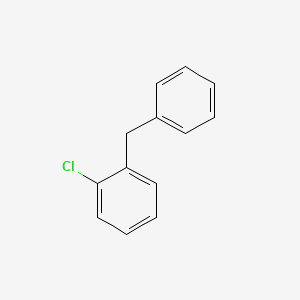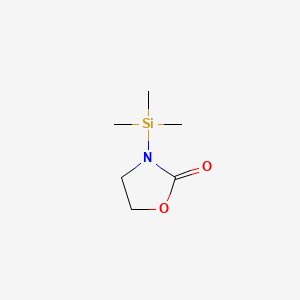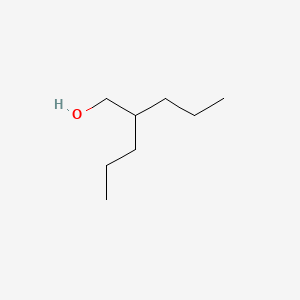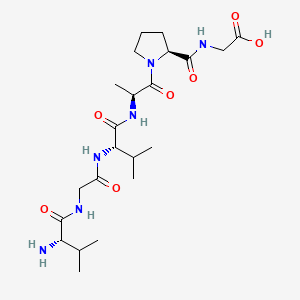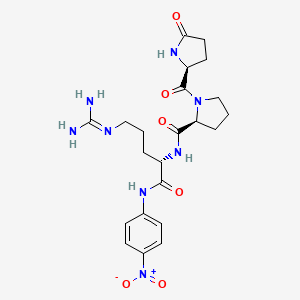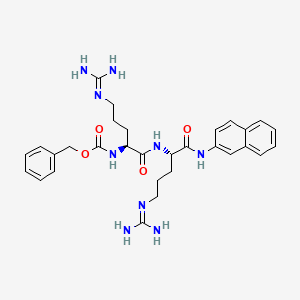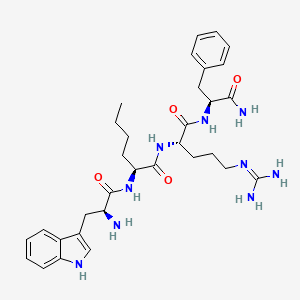
2-(二乙基氨基)乙酰胺
概述
描述
“2-(Diethylamino)acetamide” is a chemical compound with the formula C6H14N2O . It has a molecular weight of 130.1882 . This compound is also known as a component in lidocaine, a common local anesthetic .
Synthesis Analysis
The synthesis of “2-(Diethylamino)acetamide” can be achieved through various methods. One such method involves the reaction of 2-bromoacetannide with diethylamine . Another method involves the SN2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide .Molecular Structure Analysis
The molecular structure of “2-(Diethylamino)acetamide” can be represented by the InChI code: InChI=1S/C6H14N2O/c1-3-8(4-2)5-6(7)9/h3-5H2,1-2H3, (H2,7,9) . This structure can also be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
“2-(Diethylamino)acetamide” is a white to pale yellow needle-like solid with a characteristic odor . It has a melting point of 75-77°C . It is insoluble in water .科学研究应用
制药配方分析
2-(二乙基氨基)乙酰胺已被用于制药配方中。Shabir(2004)的一项研究开发了一种用于在凝胶配方中测定该化合物的高效液相色谱法。这种方法对于含有2-(二乙基氨基)乙酰胺的制药产品的质量控制和分析至关重要(Shabir, 2004)。
分子和电子研究
Anban、Pradhan和James(2017)对2-(二乙基氨基)乙酰胺(DEAL)进行了分子和电子研究。他们使用密度泛函理论优化了该化合物,并通过自然键轨道分析研究了其生物活性。这项研究有助于理解该化合物的药代动力学行为和生物活性(Anban, Pradhan, & James, 2017)。
化学传感器开发
Kumar、Kumar和Kumar(2020)合成了一种使用2-(二乙基氨基)乙酰胺检测Zn2+和H2PO4−离子的荧光受体。他们的研究有助于开发用于环境和制药应用的高效化学传感器(Kumar, Kumar, & Kumar, 2020)。
合成和表征
Mancilla等人(2003)专注于新的2-(烷基氨基)乙酰胺的合成和表征,包括2-(二乙基氨基)乙酰胺。他们的研究为这些化合物在各个领域的化学性质和潜在应用提供了见解(Mancilla et al., 2003)。
作用机制
Target of Action
2-(Diethylamino)acetamide, also known as Lidocaine, is primarily used as a local anesthetic . It targets the sodium channels in the neuronal membrane, inhibiting the ionic fluxes required for the initiation and conduction of impulses .
Mode of Action
The compound stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This results in a local anesthetic action, providing loss of sensation in a specific body part without loss of consciousness or impairment of central control of vital functions .
Biochemical Pathways
It is known that the compound interacts with sodium channels in nerve cells, affecting the transmission of nerve impulses
Pharmacokinetics
Lidocaine is well-absorbed from the gastrointestinal tract, but little intact drug appears in the circulation due to biotransformation in the liver . Lidocaine is metabolized rapidly by the liver, and metabolites and unchanged drug are excreted by the kidneys . The elimination half-life of this agent is typically 1.5 to 2.0 hours .
Result of Action
The primary result of the action of 2-(Diethylamino)acetamide is the loss of sensation in a specific body part without loss of consciousness or impairment of central control of vital functions . This makes it an effective local anesthetic. It has also been used to treat arrhythmias and chronic neuropathic pain via peripheral nerve blocking .
安全和危害
生化分析
Biochemical Properties
2-(Diethylamino)acetamide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction between 2-(Diethylamino)acetamide and cytochrome P450 enzymes leads to the formation of metabolites through oxidative reactions . Additionally, 2-(Diethylamino)acetamide has been shown to interact with flavin-containing monooxygenase, which catalyzes the N-oxidation of tertiary amines . These interactions highlight the compound’s role in metabolic processes and its potential impact on the pharmacokinetics of other substances.
Cellular Effects
The effects of 2-(Diethylamino)acetamide on various types of cells and cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-(Diethylamino)acetamide has been shown to modulate the activity of sodium channels, leading to changes in neuronal excitability . This modulation can impact cell signaling pathways and alter gene expression patterns, ultimately affecting cellular metabolism. Furthermore, the compound’s interaction with cytochrome P450 enzymes can lead to the generation of reactive oxygen species, which can induce oxidative stress and affect cellular function .
Molecular Mechanism
The molecular mechanism of action of 2-(Diethylamino)acetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of cytochrome P450 enzymes, leading to the formation of a complex that facilitates the oxidation of substrates . This binding interaction can result in the inhibition or activation of the enzyme, depending on the specific context. Additionally, 2-(Diethylamino)acetamide has been shown to influence gene expression by modulating transcription factors and signaling pathways . These molecular mechanisms underscore the compound’s multifaceted role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Diethylamino)acetamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Diethylamino)acetamide is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of 2-(Diethylamino)acetamide in experimental designs.
Dosage Effects in Animal Models
The effects of 2-(Diethylamino)acetamide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate neuronal activity by interacting with sodium channels . At higher doses, 2-(Diethylamino)acetamide can induce toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are likely due to the compound’s interaction with cytochrome P450 enzymes and the subsequent generation of reactive oxygen species . The dosage-dependent effects of 2-(Diethylamino)acetamide underscore the need for careful consideration of dosage in experimental and therapeutic contexts.
Metabolic Pathways
2-(Diethylamino)acetamide is involved in several metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation by cytochrome P450 enzymes, leading to the formation of metabolites . These metabolites can then undergo further modification in phase II reactions, such as conjugation with glucuronic acid or glutathione . The involvement of 2-(Diethylamino)acetamide in these metabolic pathways highlights its role in the biotransformation of xenobiotics and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 2-(Diethylamino)acetamide within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to interact with organic cation transporters, which facilitate its uptake into cells . Once inside the cell, 2-(Diethylamino)acetamide can bind to intracellular proteins, influencing its localization and accumulation . These interactions are critical for understanding the compound’s pharmacokinetics and its potential effects on cellular function.
Subcellular Localization
The subcellular localization of 2-(Diethylamino)acetamide is influenced by targeting signals and post-translational modifications. The compound has been observed to localize in the cytoplasm and the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, 2-(Diethylamino)acetamide can undergo post-translational modifications, such as N-oxidation, which can influence its subcellular localization and activity . Understanding the subcellular localization of 2-(Diethylamino)acetamide is essential for elucidating its role in cellular processes and its potential therapeutic applications.
属性
IUPAC Name |
2-(diethylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-3-8(4-2)5-6(7)9/h3-5H2,1-2H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQDYOBQQWPTIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70224998 | |
| Record name | 2-(Diethylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70224998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7409-48-5 | |
| Record name | 2-(Diethylamino)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007409485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7409-48-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Diethylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70224998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 2-(Diethylamino)acetamide as a potential antipsychotic agent?
A1: Interestingly, unlike typical antipsychotic drugs, 2-(Diethylamino)acetamide does not exert its effects by binding to dopamine receptors []. While the exact mechanism remains unclear, research indicates that it functions through a nondopaminergic pathway []. This distinction is significant because it suggests the potential for developing antipsychotic treatments with fewer side effects typically associated with dopamine receptor modulation.
Q2: How does incorporating 2-(Diethylamino)acetamide into copper complexes impact their anticancer activity?
A2: Research shows that copper(II) complexes incorporating 2-(Diethylamino)acetamide as a ligand exhibit promising anticancer activity against U87 (glioblastoma) and HeLa (cervical cancer) cell lines []. These complexes demonstrate a concentration and time-dependent inhibition of cell growth and increased cell death in both cell lines []. Notably, complex (2) from the study, incorporating N-phenylethylacetamide, exhibited higher potency against both HeLa and U87 cells compared to the complex with N-benzyl-2-(diethylamino)acetamide [].
Q3: What structural features of 2-(Diethylamino)acetamide are crucial for its activity, and how can its structure be modified to improve its therapeutic potential?
A3: Research on analogues of 2-(Diethylamino)acetamide, specifically those with 5-(substituted aminoacetamide) modifications to the core structure, indicates a potential route to retain the desired antipsychotic-like effects while mitigating the risk of seizures observed with the parent compound []. This structure-activity relationship (SAR) insight suggests that modifications to the acetamide side chain can significantly influence both the efficacy and safety profile of this class of compounds. Further investigation into the SAR could potentially lead to the identification of derivatives with improved therapeutic windows.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
